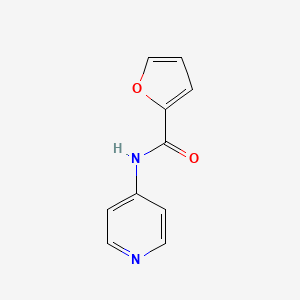
1-methyl-4,5,6,7-tetrahydro-1H-indole-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-4,5,6,7-tetrahydro-1H-indole-5-carboxylic acid, or 1MTICA, is an organic compound belonging to the class of indole carboxylic acids. It is a derivative of indole, an aromatic heterocyclic organic compound which is an important building block for many compounds of pharmaceutical and agricultural interest. 1MTICA has been studied for its potential applications in the fields of medicinal chemistry, biochemistry, and pharmacology.
Applications De Recherche Scientifique
1MTICA has been studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. It has been shown to possess anti-inflammatory and antioxidant properties, and has been used in the synthesis of various indole-based compounds. Furthermore, 1MTICA has been used to study the structure-activity relationships of indole derivatives and their biological activities.
Mécanisme D'action
1MTICA has been shown to interact with various receptors and enzymes, including cyclooxygenase-2 (COX-2), and to modulate their activities. Furthermore, it has been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). These effects are believed to be mediated by its ability to interact with the COX-2 enzyme and to modulate its activity.
Biochemical and Physiological Effects
1MTICA has been shown to possess anti-inflammatory and antioxidant properties. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Furthermore, it has been shown to possess anti-cancer properties, and to inhibit the growth of various cancer cell lines. Additionally, 1MTICA has been shown to possess anti-microbial properties, and to inhibit the growth of various bacterial and fungal species.
Avantages Et Limitations Des Expériences En Laboratoire
The synthesis of 1MTICA is relatively simple, and the compound can be produced in good yields. Furthermore, the compound is relatively stable, and can be stored for long periods of time. However, the compound is not commercially available, and must be synthesized in the laboratory. Additionally, the compound has limited solubility in water, and must be dissolved in organic solvents for use in experiments.
Orientations Futures
1MTICA has potential applications in the fields of medicinal chemistry, biochemistry, and pharmacology. Future research should focus on the development of more efficient synthesis methods, the study of its mechanism of action, and the exploration of its potential applications in the treatment of various diseases. Additionally, further research should focus on the evaluation of its safety and efficacy in animal and clinical studies. Finally, further research should focus on the development of novel analogues of 1MTICA with improved properties.
Méthodes De Synthèse
1MTICA can be synthesized by the condensation of 1-methyl-4,5,6,7-tetrahydroindole (1MTI) and ethyl chloroformate. The reaction is carried out in the presence of anhydrous potassium carbonate, and the product is purified by column chromatography. This synthesis method has been successfully used to produce 1MTICA in good yields.
Propriétés
IUPAC Name |
1-methyl-4,5,6,7-tetrahydroindole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-11-5-4-7-6-8(10(12)13)2-3-9(7)11/h4-5,8H,2-3,6H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCWODZAPWWEYJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1CCC(C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-chloro-7-methyl-[1,3]thiazolo[5,4-d]pyrimidine](/img/structure/B6619316.png)


![1-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl}ethan-1-amine](/img/structure/B6619332.png)



![4-methoxy-3H-pyrrolo[2,3-c]quinoline-1-carboxylic acid](/img/structure/B6619366.png)


![rac-(1R,2S)-2-{[(benzyloxy)carbonyl]amino}cyclopropane-1-carboxylic acid](/img/structure/B6619407.png)

![methyl 1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carboxylate](/img/structure/B6619432.png)
